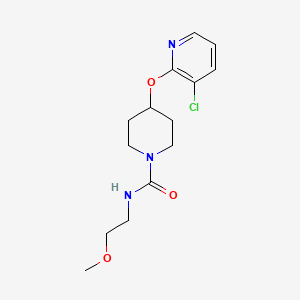

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide

描述

属性

IUPAC Name |

4-(3-chloropyridin-2-yl)oxy-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-20-10-7-17-14(19)18-8-4-11(5-9-18)21-13-12(15)3-2-6-16-13/h2-3,6,11H,4-5,7-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFSWLDMNWSRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the chloropyridine moiety: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the chloropyridine is reacted with a piperidine derivative.

Introduction of the methoxyethyl group: This can be done through etherification reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

4-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

- Key Differences :

- Replaces the piperidine ring with a piperazine core.

- Substitutes the 2-methoxyethyl group with a 4-methoxypyridin-2-yl moiety.

- Features a trifluoromethyl group on the pyridine ring and a carbothioamide (C=S) instead of carboxamide (C=O).

- Biological Activity : Demonstrated potent inhibition of bacterial phosphopantetheinyl transferase (PPTase), disrupting secondary metabolism and growth in pathogens like Acinetobacter baumannii .

- Implications : The trifluoromethyl group enhances lipophilicity and binding affinity, while the carbothioamide may improve enzyme interaction via sulfur’s electronegativity .

4-{1-[(2H-1,3-Benzodioxole-5-carbonyl)amino]-2-[(2-Methoxyethyl)amino]-2-oxoethyl}-N-(3-Chlorophenyl)piperidine-1-carboxamide

- Key Differences: Incorporates a benzodioxole fragment linked via a carbonyl-amino-ethyl bridge. Substitutes the 3-chloropyridin-2-yloxy group with a 3-chlorophenyl carboxamide.

Pyridine Derivatives with Varied Substituents

4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7)

- Key Differences :

- Replaces the 2-methoxyethyl group with a benzoxazin-6-yl moiety.

- Includes a trifluoromethylpyridine subunit.

2-Chloro-N-(2-Pyridin-4-ylpyrimidin-4-yl)benzamide (CAS: 478039-51-9)

- Key Differences :

- Lacks a piperidine/piperazine core.

- Features a pyrimidine-pyridine hybrid scaffold with a chlorobenzamide group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Role of Substituents :

- Chloropyridinyl Groups : Enhance binding to hydrophobic enzyme pockets (e.g., in PPTase inhibition) .

- Methoxyethyl Chains : Improve aqueous solubility compared to bulkier aromatic substituents (e.g., benzodioxole) .

- Piperidine vs. Piperazine : Piperazine’s additional nitrogen may increase hydrogen-bonding capacity but reduce conformational flexibility .

- Activity Trends : Carbothioamides (C=S) exhibit stronger enzyme inhibition than carboxamides (C=O) in bacterial targets, as seen in ML267 .

Notes and Limitations

- Direct comparative studies on the target compound are scarce; conclusions are drawn from structural analogs.

- Pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound remain unverified.

生物活性

4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide, identified by its CAS number 1448033-71-3, is a synthetic compound featuring a piperidine ring, a chloropyridine moiety, and a methoxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.78 g/mol. Its structure includes a piperidine ring attached to a chloropyridine group through an ether linkage, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClN3O3 |

| Molecular Weight | 313.78 g/mol |

| CAS Number | 1448033-71-3 |

| Structural Features | Piperidine ring, methoxyethyl group, chloropyridine moiety |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on certain enzymes, potentially making it useful in the treatment of diseases where these enzymes play a critical role.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, indicating potential anticancer activity.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, which could be relevant for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of piperidine-based compounds on human liver cancer cell lines (HepG2). The representative compound demonstrated an IC50 value of 11.3 μM, indicating significant anti-proliferative effects and the ability to induce apoptosis in cancer cells .

Case Study 2: Enzyme Targeting

Research has identified similar compounds as effective inhibitors of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation. These findings suggest that this compound may also possess similar inhibitory properties, warranting further investigation .

Applications in Drug Development

The compound's structural characteristics make it a promising candidate for drug development, particularly in targeting:

- Cancer Therapies : Due to its potential anticancer properties.

- Inflammatory Diseases : As an inhibitor of enzymes involved in inflammatory pathways.

常见问题

Basic Question: What are the common synthetic routes for preparing 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Construction of the piperidine carboxamide core via condensation of piperidine derivatives with activated carbonyl reagents (e.g., carbodiimides) under inert atmospheres .

- Step 2: Introduction of the 3-chloropyridinyloxy group via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Optimization: Reaction yields are improved by controlling moisture levels, using catalysts (e.g., K₂CO₃ for deprotonation), and monitoring intermediates via TLC or HPLC .

Basic Question: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine ring conformation, methoxyethyl group integration) .

- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects impurities via isotopic patterns .

- X-ray Crystallography: Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .

Basic Question: What biological assays are typically used to evaluate the compound's activity?

Methodological Answer:

- Enzyme Inhibition Assays: Fluorescence-based or radiometric assays measure IC₅₀ values against targets (e.g., kinases, GPCRs) using recombinant proteins .

- Cellular Uptake Studies: LC-MS quantifies intracellular concentrations in cell lines (e.g., HEK293) to assess membrane permeability .

- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors) determine binding affinity (Kᵢ) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Analog Synthesis: Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or modify the chloropyridinyloxy moiety to alter steric/electronic profiles .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction motifs .

- Data Analysis: Correlate substituent effects with bioactivity using multivariate regression models to prioritize analogs .

Advanced Question: What strategies address poor bioavailability observed in preclinical studies?

Methodological Answer:

- Linker Modification: Replace the methoxyethyl group with PEGylated or prodrug linkers to enhance solubility and reduce hepatic clearance .

- Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral absorption .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rodent) to identify metabolic hotspots for deuteration or fluorination .

Advanced Question: How can computational modeling predict off-target interactions?

Methodological Answer:

- Molecular Docking: Screen against databases (e.g., ChEMBL) using Glide or AutoDock to identify potential off-targets (e.g., cytochrome P450 isoforms) .

- MD Simulations: Run 100-ns trajectories to assess binding stability at suspected off-targets .

- Selectivity Profiling: Validate predictions via panel-based assays (e.g., Eurofins Cerep) .

Advanced Question: How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate plasma concentration-time profiles with target engagement data to identify exposure-efficacy gaps .

- Tissue Distribution Studies: Use whole-body autoradiography or MALDI imaging to assess compound penetration into target tissues .

- Metabolite Identification: LC-HRMS identifies active/inactive metabolites that may influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。